molecular formula C22H19ClN4O2 B2642921 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one CAS No. 1251683-60-9

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2642921
CAS No.: 1251683-60-9
M. Wt: 406.87
InChI Key: MMXWBGXQOHPKOR-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of oxadiazole and pyridazinone rings, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, often under acidic or basic conditions.

    Formation of the Pyridazinone Ring: This step involves the reaction of a suitable dicarbonyl compound with hydrazine or its derivatives, followed by cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves:

    Optimization of Reaction Conditions: Using catalysts and solvents that enhance the reaction rate and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Disrupting Cellular Structures: Affecting the integrity of cell membranes or other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is unique due to its combination of oxadiazole and pyridazinone rings, which confer distinct chemical reactivity and potential biological activities not commonly found in other compounds.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2/c1-14(2)15-3-5-16(6-4-15)19-11-12-21(28)27(25-19)13-20-24-22(26-29-20)17-7-9-18(23)10-8-17/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXWBGXQOHPKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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